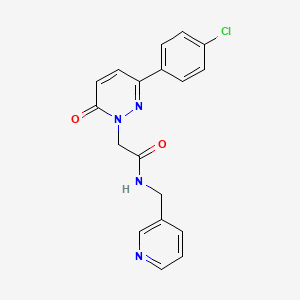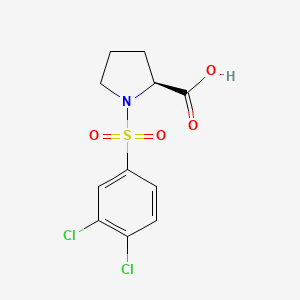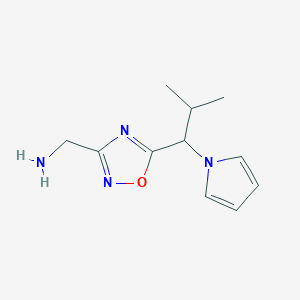
3-Methoxypyridin-2-ylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Métodos De Preparación
The synthesis of 3-methoxypyridin-2-ylmagnesium bromide typically involves the reaction of 3-methoxypyridine with magnesium and bromine in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-Methoxypyridine+Magnesium+Bromine→3-Methoxypyridin-2-ylmagnesium bromide
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Methoxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reagent can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Halides: Alkyl or aryl halides.
Catalysts: Transition metal catalysts, such as palladium or nickel, for coupling reactions.
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reaction with aldehydes typically yields secondary alcohols, while the reaction with ketones yields tertiary alcohols.
Aplicaciones Científicas De Investigación
3-Methoxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: It is used to create intermediates for the synthesis of medicinal compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 3-methoxypyridin-2-ylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
3-Methoxypyridin-2-ylmagnesium bromide can be compared with other similar Grignard reagents, such as:
3-Pyridylmagnesium Bromide: Similar in structure but lacks the methoxy group, leading to different reactivity and selectivity.
3-Methylpyridin-2-ylmagnesium Bromide: Contains a methyl group instead of a methoxy group, affecting its nucleophilicity and reaction outcomes.
6-Methoxypyridin-3-ylmagnesium Bromide: The position of the methoxy group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
Propiedades
Fórmula molecular |
C6H6BrMgNO |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
magnesium;3-methoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IJMIYZRZQLDFHY-UHFFFAOYSA-M |
SMILES canónico |
COC1=[C-]N=CC=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



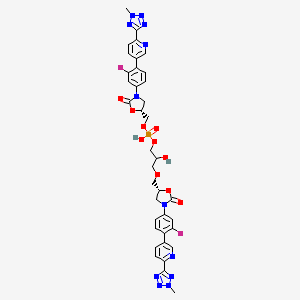
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
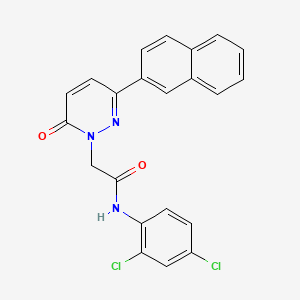
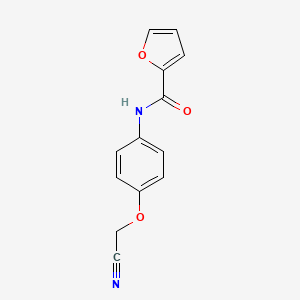
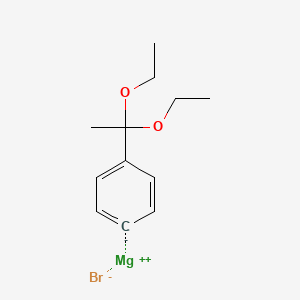
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
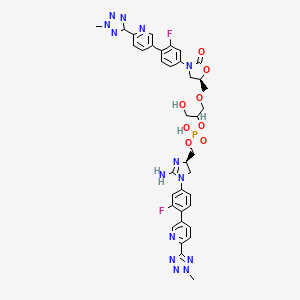
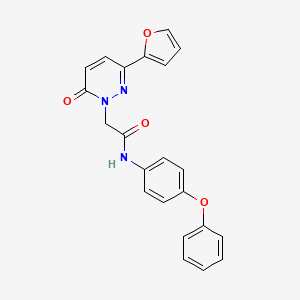

![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
